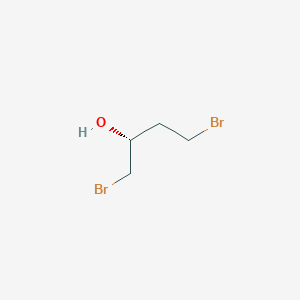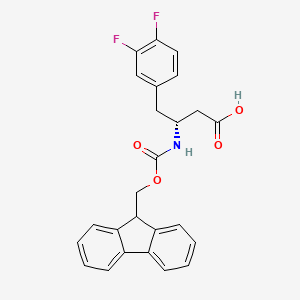
4-(Difluormethoxy)-3-ethoxyanilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-3-ethoxyaniline is an organic compound characterized by the presence of difluoromethoxy and ethoxy groups attached to an aniline core
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-3-ethoxyaniline has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including those targeting pulmonary fibrosis.
Agrochemicals: The compound is used in the development of insecticides and herbicides due to its unique chemical properties.
Material Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
Target of Action
For instance, a compound with a similar difluoromethoxy group, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been reported to inhibit Transforming Growth Factor-β1 (TGF-β1), a protein that plays a crucial role in cell proliferation and differentiation .
Mode of Action
For instance, DGM inhibits TGF-β1-induced epithelial–mesenchymal transformation (EMT), a process that leads to excessive extracellular matrix deposition, which is a key factor in fibrosis .
Biochemical Pathways
For example, DGM attenuates TGF-β1-induced EMT, a key process in the pathogenesis of pulmonary fibrosis .
Result of Action
Based on the effects of similar compounds, it may inhibit key cellular processes such as emt, thereby potentially reducing fibrosis .
Vorbereitungsmethoden
The synthesis of 4-(Difluoromethoxy)-3-ethoxyaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents . This method is advantageous for industrial production due to its high yield, low cost, and minimal pollution.
Analyse Chemischer Reaktionen
4-(Difluoromethoxy)-3-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or ethoxy groups can be replaced by other functional groups.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Vergleich Mit ähnlichen Verbindungen
4-(Difluoromethoxy)-3-ethoxyaniline can be compared with other similar compounds such as:
4-(Difluoromethoxy)aniline: Lacks the ethoxy group, which may result in different chemical reactivity and applications.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Contains a cyclopropylmethoxy group instead of an ethoxy group, leading to different biological activities.
Difluoromethoxylated Ketones: These compounds are used as building blocks for synthesizing nitrogen-containing heterocycles, which have distinct applications in life sciences.
The unique combination of difluoromethoxy and ethoxy groups in 4-(Difluoromethoxy)-3-ethoxyaniline imparts specific chemical properties that make it valuable for various applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-3-ethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-2-13-8-5-6(12)3-4-7(8)14-9(10)11/h3-5,9H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQPLOXJAZUAOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279317 |
Source


|
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-41-7 |
Source


|
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














